Technical Guide: Physical Properties of (R)-N-(1-Phenylethyl)hydroxylamine Oxalate
Technical Guide: Physical Properties of (R)-N-(1-Phenylethyl)hydroxylamine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-N-(1-Phenylethyl)hydroxylamine oxalate is a chiral chemical compound of significant interest in synthetic organic chemistry, particularly in the field of asymmetric synthesis. Its utility as a chiral auxiliary allows for the stereoselective formation of new chemical entities, a critical aspect of modern drug development and materials science. The oxalate salt form of (R)-N-(1-Phenylethyl)hydroxylamine enhances its stability and handling properties compared to the free base. A thorough understanding of its physical properties is essential for its effective application in research and development. This guide provides a summary of the known physical characteristics of (R)-N-(1-Phenylethyl)hydroxylamine oxalate and outlines the standard experimental protocols for their determination.
Chemical Identity and Properties
A compilation of the fundamental chemical and physical data for (R)-N-(1-Phenylethyl)hydroxylamine oxalate is presented in Table 1. While specific experimental values for properties such as melting point and solubility are not widely reported in publicly available literature, the table includes key identifiers and some qualitative solubility information.
Table 1: Physical and Chemical Properties of (R)-N-(1-Phenylethyl)hydroxylamine Oxalate
| Property | Value | Source(s) |
| IUPAC Name | oxalic acid;N-[(1R)-1-phenylethyl]hydroxylamine | [1][2] |
| CAS Number | 118743-81-0 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₅ | [1][2] |
| Molecular Weight | 227.21 g/mol | [1][2] |
| Appearance | White to off-white solid (typical for similar organic salts) | General knowledge |
| Melting Point | Data not available in searched literature. | |
| Solubility | The oxalate salt form enhances solubility in various solvents, particularly protic solvents like ethanol.[1] It is soluble in an ethanol/water (7:3 v/v) mixture.[1] | [1] |
| Purity | Commercial sources offer ≥98% purity. | [2] |
Experimental Protocols for Physical Property Determination
The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like (R)-N-(1-Phenylethyl)hydroxylamine oxalate.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
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Sample Preparation: A small amount of the finely powdered, dry (R)-N-(1-Phenylethyl)hydroxylamine oxalate is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a rapid rate initially to determine an approximate melting range.
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The apparatus is allowed to cool.
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A second sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
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The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
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Determination of Solubility
Solubility is a crucial parameter for reaction setup, purification, and formulation.
Methodology:
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Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).
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Procedure (Qualitative):
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To a test tube containing approximately 1 mL of the solvent, a small, pre-weighed amount (e.g., 10 mg) of (R)-N-(1-Phenylethyl)hydroxylamine oxalate is added.
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The mixture is agitated (vortexed or shaken) at a constant temperature (e.g., 25 °C) for a set period.
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Visual observation is used to classify the solubility as soluble, partially soluble, or insoluble.
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Procedure (Quantitative):
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A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent.
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The mixture is stirred at a constant temperature until equilibrium is reached.
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The undissolved solid is removed by filtration or centrifugation.
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A known volume of the clear, saturated solution is taken, and the solvent is evaporated to dryness.
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The mass of the remaining solid is determined, and the solubility is calculated (e.g., in g/100 mL).
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Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the compound's identity.
¹H and ¹³C NMR Sample Preparation:
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Approximately 5-20 mg of (R)-N-(1-Phenylethyl)hydroxylamine oxalate is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD, given its likely solubility in polar solvents) in a clean, dry NMR tube.
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The solution must be homogeneous and free of particulate matter.
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The spectrum is acquired on an NMR spectrometer, with chemical shifts typically referenced to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.
Sample Preparation (KBr Pellet Method):
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1-2 mg of the dry compound is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
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The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.
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The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.
Sample Preparation:
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A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
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The choice of ionization technique (e.g., Electrospray Ionization - ESI) will depend on the compound's properties. For an oxalate salt, ESI is generally suitable.
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The solution is introduced into the mass spectrometer. The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the parent ion and its fragments, which can be used to confirm the molecular weight and aspects of the structure. For the oxalate salt, one would expect to observe the protonated free base, [C₈H₁₁NO + H]⁺.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of (R)-N-(1-Phenylethyl)hydroxylamine oxalate.
Caption: Workflow for the determination of physical properties.
Conclusion
While (R)-N-(1-Phenylethyl)hydroxylamine oxalate is a valuable tool in asymmetric synthesis, a comprehensive public database of its experimentally determined physical properties is limited. This guide provides the foundational knowledge of its known characteristics and outlines the standard, validated protocols for determining its melting point, solubility, and spectroscopic profile. The application of these methodologies will enable researchers to thoroughly characterize this compound, ensuring its appropriate and effective use in their synthetic endeavors.
